2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride
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Overview
Description
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H4Cl2N2O2S It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a chloro group at the second position and a sulfonyl fluoride group at the third position
Preparation Methods
The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with imidazo[1,2-a]pyridine as the core structure.
Sulfonylation: The sulfonyl fluoride group is introduced at the third position through sulfonylation reactions. This can be done using reagents like sulfuryl fluoride or sulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as proteases and kinases by binding to their active sites and blocking their activity.
Molecular Pathways: It affects various cellular pathways, including signal transduction and metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl Chloride: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, leading to different reactivity and applications.
Imidazo[1,2-a]pyridine Derivatives: Other derivatives of imidazo[1,2-a]pyridine with different substituents at various positions can have distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHOOXNPTOJEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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